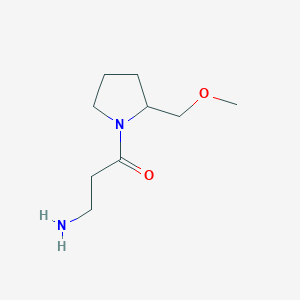
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride
Vue d'ensemble
Description
“1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is a synthetic compound . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is 229.15 . The InChI code is1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H . Physical And Chemical Properties Analysis
“1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is a powder . It should be stored at room temperature .Applications De Recherche Scientifique
Advanced Building Blocks for Drug Discovery
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride is a structural analogue in the class of 3-((hetera)cyclobutyl)azetidines. These compounds, including 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride, have been identified as advanced building blocks for drug discovery due to their larger size and increased conformational flexibility compared to parent heterocycles. This characteristic confirms their potential utility in lead optimization programs in medicinal chemistry (Feskov et al., 2019).
Synthesis and Reactivity
The compound falls under the broader category of azetidines, which are known for their thermal stability and ease of handling. Azetidines, including derivatives like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride, react with electrophiles and nucleophiles, leading to the synthesis of useful amides, alkenes, and amines. Their reactivity also allows for the creation of cyclic products such as piperidines, pyrrolidines, and pyrroles, making them versatile in synthetic organic chemistry (Singh et al., 2008).
Role in Synthesizing Piperidines
The synthesis of 1-substituted piperidines involves derivatives of compounds like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride. Such compounds are crucial in the production of various piperidine derivatives, which have significant pharmacological properties and are used in a range of therapeutic applications (Vardanyan, 2018).
Pharmaceutical Research and Development
The structural characteristics of compounds like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride are explored in pharmaceutical research. These compounds are often patented for their potential use in treating conditions like migraines. The variations in their structure, such as azetidine, pyrrolidine, and piperidine derivatives, are significant for developing new pharmaceuticals with fewer side effects (Habernickel, 2001).
Safety and Hazards
The compound has a GHS07 pictogram, which indicates that it can cause harm. The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-piperidin-3-ylazetidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-5-10(6-8)7-2-1-3-9-4-7;;/h7-9,11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFADZWIOUHQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)

![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)






![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)